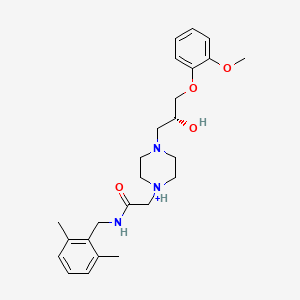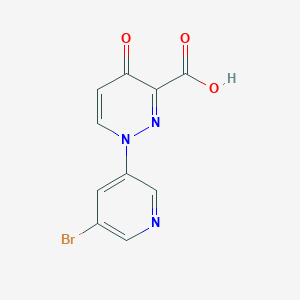
(R)-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a hydroxy group, and a methoxyphenoxy group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the hydroxy group: This step involves the selective hydroxylation of the intermediate compound, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions, where the hydroxy group reacts with a methoxyphenol derivative.
Final coupling: The final step involves coupling the intermediate with 2,6-dimethylbenzylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as reducing the methoxy group to a hydroxy group using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Methoxyphenol derivatives, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the methoxy group can yield hydroxy derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and methoxyphenoxy groups may allow it to form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- (S)-N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- N-(2,6-Dimethylbenzyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
Uniqueness
The ®-enantiomer of this compound may exhibit different biological activity compared to the (S)-enantiomer due to its specific three-dimensional arrangement
Properties
Molecular Formula |
C25H36N3O4+ |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C25H35N3O4/c1-19-7-6-8-20(2)22(19)15-26-25(30)17-28-13-11-27(12-14-28)16-21(29)18-32-24-10-5-4-9-23(24)31-3/h4-10,21,29H,11-18H2,1-3H3,(H,26,30)/p+1/t21-/m1/s1 |
InChI Key |
ODEABTBOTJLYOW-OAQYLSRUSA-O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)CNC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC(=O)C[NH+]2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)





![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)


![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)

